PI-273

Description

Structure

3D Structure

Properties

IUPAC Name |

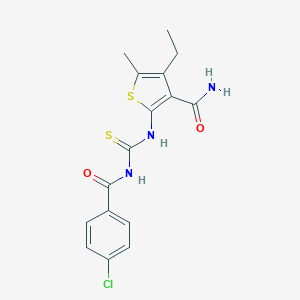

2-[(4-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIERMBQDBLFAFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of PI-273: A Technical Guide to its Inhibition of PI4KIIα

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of PI-273, a potent and specific small-molecule inhibitor of Phosphatidylinositol 4-Kinase Type II Alpha (PI4KIIα). This document details the molecular interactions, kinetic properties, and cellular consequences of PI-273 activity, supported by quantitative data and detailed experimental methodologies.

Executive Summary

PI-273 has emerged as a critical tool for studying the physiological and pathological roles of PI4KIIα, a key enzyme in phosphoinositide metabolism. It is the first-in-class substrate-competitive inhibitor of PI4KIIα, demonstrating high selectivity and potent anti-proliferative effects in cancer cells. This guide will explore the core aspects of its inhibitory action, from direct enzyme binding to its impact on downstream signaling pathways.

Mechanism of Action of PI-273 on PI4KIIα

PI-273 exerts its inhibitory effect on PI4KIIα through a direct and reversible binding interaction. Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, PI-273 employs a substrate-competitive mechanism.

Key Characteristics:

-

Reversible Inhibition: The inhibitory effect of PI-273 on PI4KIIα can be reversed, as the duration of pre-incubation with the inhibitor does not alter its potency.[1]

-

Substrate-Competitive: PI-273 competes with the lipid substrate, phosphatidylinositol (PI), for binding to the enzyme.[1][2][3] This is a significant advantage as it confers higher selectivity compared to ATP-competitive inhibitors.

-

ATP-Uncompetitive: Kinetic analysis has revealed that PI-273 is an uncompetitive inhibitor with respect to ATP, meaning it binds to the enzyme-ATP complex.[1]

The direct interaction between PI-273 and PI4KIIα has been experimentally validated through Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assays (CETSA), which demonstrated a dose-dependent binding and stabilization of the enzyme in the presence of the inhibitor.[1][3]

Quantitative Data: Inhibitory Profile of PI-273

The potency and selectivity of PI-273 have been quantified through various biochemical and cellular assays.

| Target | IC50 (μM) | Assay Type |

| PI4KIIα | 0.47 | Biochemical Kinase Assay [1][4][5][6][7][8] |

| PI4KIIβ | >10 | Biochemical Kinase Assay[1] |

| PI4KIIIα | >10 | Biochemical Kinase Assay[1] |

| PI4KIIIβ | >10 | Biochemical Kinase Assay[1] |

| PI3Kα | >10 | Biochemical Kinase Assay[1] |

| PI3Kβ | ~4.7 | Biochemical Kinase Assay[1] |

| PI3Kδ | >10 | Biochemical Kinase Assay[1] |

| PI3Kγ | >10 | Biochemical Kinase Assay[1] |

| AKT1 | >10 | Biochemical Kinase Assay[1] |

| AKT2 | >10 | Biochemical Kinase Assay[1] |

| AKT3 | >10 | Biochemical Kinase Assay[1] |

Table 1: In vitro inhibitory activity of PI-273 against a panel of lipid and protein kinases.

| Cell Line | IC50 (μM) | Assay Type |

| MCF-7 (Breast Cancer) | 3.5 | Cell Viability Assay[4] |

| T-47D (Breast Cancer) | 3.1 | Cell Viability Assay[4] |

| SK-BR-3 (Breast Cancer) | 2.3 | Cell Viability Assay[4] |

| MDA-MB-468 (Breast Cancer) | 3.9 | Cell Viability Assay[4] |

| BT-474 (Breast Cancer) | 2.1 | Cell Viability Assay[4] |

Table 2: Anti-proliferative activity of PI-273 in various breast cancer cell lines.

Cellular Effects of PI-273

The inhibition of PI4KIIα by PI-273 triggers a cascade of cellular events, primarily stemming from the depletion of its product, phosphatidylinositol 4-phosphate (PI4P).

-

Reduction of Cellular PI4P Levels: Treatment of cells with PI-273 leads to a significant and specific decrease in the cellular pool of PI4P.[1][2]

-

Inhibition of the AKT Signaling Pathway: PI4KIIα activity is linked to the activation of the pro-survival AKT signaling pathway. PI-273 treatment results in reduced phosphorylation of AKT, leading to the suppression of this pathway.[1][2][5]

-

Cell Cycle Arrest: PI-273 induces a cell cycle arrest at the G2/M phase in breast cancer cells.[2][5]

-

Induction of Apoptosis: By inhibiting the AKT pathway and arresting the cell cycle, PI-273 promotes programmed cell death (apoptosis) in cancer cells.[2][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by PI-273 and the general workflows for the experimental procedures used to characterize its mechanism of action.

Caption: PI4KIIα Signaling Pathway and PI-273 Inhibition.

Caption: Experimental Workflow for PI-273 Characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of PI-273's mechanism of action on PI4KIIα.

PI4KIIα Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PI4KIIα enzyme

-

PI-273 or other test compounds

-

Phosphatidylinositol (PI) substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Protocol:

-

Prepare serial dilutions of PI-273 in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the PI-273 dilution.

-

Add 2.5 µL of a solution containing PI4KIIα enzyme and PI substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each PI-273 concentration and determine the IC50 value using non-linear regression analysis.

Surface Plasmon Resonance (SPR) Analysis

SPR is used to measure the direct binding of PI-273 to PI4KIIα in real-time, allowing for the determination of binding kinetics.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PI4KIIα

-

PI-273

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Protocol:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Immobilize PI4KIIα onto the sensor surface via amine coupling by injecting the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

Prepare a series of concentrations of PI-273 in running buffer.

-

Inject the PI-273 solutions over the immobilized PI4KIIα surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of PI-273 with its target, PI4KIIα, within the complex environment of a living cell.

Materials:

-

Cultured cells (e.g., MCF-7)

-

PI-273

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against PI4KIIα

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Protocol:

-

Treat cultured cells with either vehicle (DMSO) or a specific concentration of PI-273 for a defined period (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble PI4KIIα in each sample by SDS-PAGE and Western blotting using an anti-PI4KIIα antibody.

-

Quantify the band intensities and plot the fraction of soluble PI4KIIα as a function of temperature for both vehicle- and PI-273-treated cells.

-

A shift in the melting curve to a higher temperature in the presence of PI-273 indicates stabilization of PI4KIIα and confirms target engagement.

Conclusion

PI-273 is a highly specific and potent substrate-competitive inhibitor of PI4KIIα. Its unique mechanism of action provides a valuable tool for dissecting the roles of PI4KIIα in cellular signaling and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting this important lipid kinase. The continued study of PI-273 and the development of similar inhibitors hold promise for advancing our understanding of phosphoinositide signaling and for the development of novel cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]

- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol 4-kinase type IIα is responsible for the phosphatidylinositol 4-kinase activity associated with synaptic vesicles - PMC [pmc.ncbi.nlm.nih.gov]

biological function of PI-273 in cellular pathways

An In-depth Technical Guide on the Biological Function of PI-273 in Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PI-273 is a potent and selective small-molecule inhibitor of Phosphatidylinositol 4-kinase IIα (PI4KIIα), a key enzyme in lipid signaling pathways.[1][2][3][4][5] This document provides a comprehensive overview of the biological function of PI-273, its mechanism of action, and its effects on cellular pathways, particularly in the context of cancer. It details the molecular interactions of PI-273, its impact on downstream signaling cascades such as the AKT pathway, and its cellular consequences, including cell cycle arrest and apoptosis.[1][5] This guide also includes quantitative data on its inhibitory activity and detailed protocols for key experimental procedures used to characterize this compound.

Introduction to PI-273 and its Target: PI4KIIα

Phosphatidylinositol 4-kinase IIα (PI4KIIα) is the most abundant and active PI4K isoform in mammalian cells and is primarily associated with the trans-Golgi network (TGN) and endosomes.[1][6] It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a critical phosphoinositide that acts as a precursor for other signaling lipids and plays a vital role in membrane trafficking, signal transduction, and the structural integrity of the Golgi apparatus.[6][7] Given its role in cellular processes frequently dysregulated in cancer, PI4KIIα has emerged as a promising therapeutic target.[1][3][4]

PI-273, with the chemical name 2-(3-(4-Chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide, was identified as the first substrate-competitive, subtype-specific inhibitor of PI4KIIα.[1][3][4] Its unique mechanism of action and high selectivity make it a valuable tool for studying the biological functions of PI4KIIα and a potential lead compound for anticancer drug development.[1][8]

Mechanism of Action of PI-273

PI-273 exhibits a distinct mechanism of action compared to many other kinase inhibitors. It functions as a reversible and substrate-competitive inhibitor with respect to phosphatidylinositol (PI).[1][4] This means that PI-273 directly competes with the PI substrate for binding to the active site of PI4KIIα, thereby preventing the synthesis of PI4P.[1] This is in contrast to the more common ATP-competitive inhibitors that target the ATP-binding pocket of kinases.[8] Kinetic analysis has confirmed this PI-competitive mechanism.[1][4]

The direct interaction between PI-273 and PI4KIIα has been validated through biophysical assays such as Surface Plasmon Resonance (SPR) and thermal shift assays.[1][3][4]

Cellular Pathways Modulated by PI-273

By inhibiting PI4KIIα and consequently reducing cellular PI4P levels, PI-273 impacts several critical cellular pathways, primarily leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Inhibition of the AKT Signaling Pathway

A major consequence of PI4KIIα inhibition by PI-273 is the suppression of the AKT signaling pathway.[1][5] The PI4KIIα-PI4P axis is known to regulate AKT activity, a crucial signaling node that promotes cell survival, growth, and proliferation.[1][7]

-

Effect: Treatment with PI-273 leads to a dose-dependent decrease in the phosphorylation of AKT (p-AKT) without affecting the total AKT protein levels.[1]

-

Significance: The inhibition of AKT signaling is a key mechanism behind the anti-cancer effects of PI-273, as this pathway is often hyperactivated in various cancers, including breast cancer.[1][7]

The signaling cascade can be visualized as follows:

Caption: PI-273 inhibits PI4KIIα, blocking PI4P production and downstream AKT signaling.

Induction of Cell Cycle Arrest

PI-273 has been shown to impede cell proliferation by inducing cell cycle arrest.[1][2]

-

Effect: In breast cancer cell lines, treatment with PI-273 causes an accumulation of cells in the G2/M phase of the cell cycle.[1][5]

-

Significance: This blockade prevents cells from entering mitosis, thereby halting their division and proliferation.

Induction of Apoptosis

In addition to halting the cell cycle, PI-273 actively promotes programmed cell death, or apoptosis.[1][3][5]

-

Effect: Treatment with PI-273 leads to a significant increase in the apoptotic cell population in various breast cancer cell lines.[5]

-

Significance: The ability to induce apoptosis is a hallmark of effective anticancer agents. This effect is closely linked to the inhibition of the pro-survival AKT pathway.

Quantitative Data

The inhibitory activity and selectivity of PI-273 have been quantified through various assays.

Table 1: In Vitro Kinase Inhibitory Activity of PI-273

This table summarizes the half-maximal inhibitory concentration (IC50) values of PI-273 against PI4KIIα and other related lipid and protein kinases. The data highlights the high selectivity of PI-273 for its primary target.

| Kinase Target | IC50 (µM) |

| PI4KIIα | 0.47 [1][2][3][4][5] |

| PI4KIIβ | > 50[1] |

| PI4KIIIα | > 50[1] |

| PI4KIIIβ | > 50[1] |

| PI3Kα | > 50[1] |

| PI3Kβ | > 50[1] |

| PI3Kγ | > 50[1] |

| PI3Kδ | > 50[1] |

| AKT1 | > 50[1] |

| AKT2 | > 50[1] |

| AKT3 | > 50[1] |

Table 2: Pharmacokinetic Properties of PI-273

This table presents key pharmacokinetic parameters of PI-273 from in vivo studies.

| Parameter | Value | Route of Administration |

| Half-life (t½) | 0.411 hours | Intravenous (0.5 mg/kg)[5] |

| 1.321 hours | Intragastric (1.5 mg/kg)[5] | |

| Absolute Bioavailability | 5.1% | Intragastric vs. Intravenous[5] |

Experimental Protocols

The characterization of PI-273 involves a series of biochemical, biophysical, and cell-based assays. The methodologies for key experiments are detailed below.

General Experimental Workflow

A typical workflow for characterizing a kinase inhibitor like PI-273 involves a multi-step process from initial screening to in vivo validation.

Caption: A standard workflow for the preclinical evaluation of the inhibitor PI-273.

PI4KIIα Kinase Activity Assay

Objective: To determine the IC50 value of PI-273 against PI4KIIα.

Principle: This assay measures the amount of ATP consumed during the phosphorylation of the PI substrate by PI4KIIα. The remaining ATP is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.

Materials:

-

Recombinant human PI4KIIα enzyme

-

PI substrate (phosphatidylinositol)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

PI-273 dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of PI-273 in DMSO and then dilute into the kinase reaction buffer.

-

In a white assay plate, add 5 µL of the diluted PI-273 compound or DMSO (vehicle control).

-

Add 10 µL of a mixture containing the PI4KIIα enzyme and the PI substrate to each well.

-

Initiate the reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each PI-273 concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Surface Plasmon Resonance (SPR)

Objective: To confirm the direct binding of PI-273 to PI4KIIα and to determine binding kinetics.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a ligand (PI4KIIα) is immobilized. The binding of an analyte (PI-273) from a solution flowing over the surface causes a measurable change in the refractive index, which is proportional to the mass bound.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

-

Purified PI4KIIα protein

-

PI-273 solutions at various concentrations

Procedure:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Immobilize PI4KIIα onto the activated surface by injecting the protein solution in the immobilization buffer. Aim for an immobilization level of ~10,000 response units (RU).

-

Deactivate any remaining active esters by injecting ethanolamine.

-

Prepare a series of PI-273 concentrations in running buffer.

-

Inject the PI-273 solutions over the immobilized PI4KIIα surface, followed by a dissociation phase where only running buffer flows over the chip. A blank channel without immobilized protein is used for reference subtraction.

-

Regenerate the sensor surface between injections if necessary using a mild regeneration solution.

-

Analyze the resulting sensorgrams (response units vs. time) using the instrument's software to determine association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Western Blot for AKT Phosphorylation

Objective: To assess the effect of PI-273 on the AKT signaling pathway in cells.

Principle: This technique uses antibodies to detect specific proteins (total AKT and phosphorylated AKT) that have been separated by size via gel electrophoresis and transferred to a membrane.

Materials:

-

Breast cancer cells (e.g., MCF-7)

-

Cell culture medium and supplements

-

PI-273

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Seed MCF-7 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of PI-273 (or DMSO control) for the desired time (e.g., 24-72 hours).

-

(Optional) Stimulate the pathway with a growth factor like EGF for 10 minutes before harvesting.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total AKT and the loading control (GAPDH) to ensure equal protein loading.

Conclusion

PI-273 is a highly specific and potent inhibitor of PI4KIIα that operates through a substrate-competitive mechanism.[1][3][4] Its ability to disrupt the PI4KIIα/PI4P axis leads to the effective suppression of the pro-survival AKT signaling pathway, induction of G2/M cell cycle arrest, and apoptosis in cancer cells.[1][5] The well-defined mechanism of action and strong anti-proliferative effects in preclinical models establish PI-273 as a valuable chemical probe for elucidating the complex biology of PI4KIIα and as a foundational molecule for the development of novel cancer therapeutics.[1][6] The experimental protocols provided herein offer a robust framework for further investigation and validation of PI-273 and other PI4KIIα-targeting agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Why care about PI4-Kinase? - Echelon Biosciences [echelon-inc.com]

- 7. mdpi.com [mdpi.com]

- 8. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]

understanding the chemical structure of PI-273

An In-depth Technical Guide to the Chemical Structure and Activity of PI-273

Introduction

PI-273 is a significant small-molecule inhibitor identified as the first reversible and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα).[1][2] Its discovery has provided a crucial tool for investigating the roles of PI4KIIα in cellular processes and has positioned this enzyme as a potential therapeutic target, particularly in oncology.[3][4] PI-273 distinguishes itself from many other kinase inhibitors through its substrate-competitive mechanism of action.[3][4] This guide provides a detailed overview of its chemical properties, mechanism, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

PI-273, with the chemical name 2-(3-(4-chlorobenzoyl)thioureido)-4-ethyl-5-methylthiophene-3-carboxamide, was identified through a combination of docking-based and ligand-based virtual screening strategies.[3][5] Its fundamental chemical properties are summarized below.

| Property | Value |

| CAS Number | 925069-34-7[2][6] |

| Molecular Formula | C₁₆H₁₆ClN₃O₂S₂[2][6] |

| Molecular Weight | 381.9 g/mol [2] |

| Purity | 99.46% (as per one cited batch)[2] |

| Appearance | Solid[6] |

| Solubility | Soluble in DMSO (up to 6 mg/mL)[2] |

| Insoluble in Water and Ethanol[2] |

Mechanism of Action

PI-273 acts as a reversible, substrate-competitive inhibitor of PI4KIIα.[3][4] Unlike the majority of kinase inhibitors that compete with ATP, PI-273 competes with the lipid substrate, phosphatidylinositol (PI).[3] This specificity is a key feature of its inhibitory profile. Kinetic analyses have confirmed this mechanism, showing that PI-273's inhibition is competitive with respect to PI and uncompetitive with respect to ATP.[3] Direct binding to PI4KIIα has been validated through surface plasmon resonance (SPR) and thermal shift assays.[3][7]

Signaling Pathway and Cellular Effects

PI4KIIα is a critical enzyme that phosphorylates PI to generate phosphatidylinositol 4-phosphate (PI4P), a precursor for other important signaling lipids like PI(4,5)P₂ and PI(3,4,5)P₃.[4] By inhibiting PI4KIIα, PI-273 leads to a dose- and time-dependent reduction in cellular PI4P levels.[3] This disruption of phosphoinositide metabolism subsequently suppresses downstream signaling, most notably the AKT signaling pathway.[1][7] The inhibition of AKT signaling is a key contributor to the anti-proliferative and pro-apoptotic effects of PI-273 in cancer cells.[1][3]

Quantitative Data Summary

The inhibitory activity of PI-273 has been quantified both in biochemical assays and in various cell lines, demonstrating its potency and selectivity. Pharmacokinetic studies have also been conducted to evaluate its properties in vivo.

Table 1: In Vitro Inhibitory Activity

| Target / Cell Line | IC₅₀ Value (μM) | Notes |

| Enzymatic Assay | ||

| PI4KIIα | 0.47[2][4] | Biochemical assay. |

| Breast Cancer Cell Lines | Cell viability measured after 72 hours.[3][4] | |

| MCF-7 (Ras wild-type) | 3.5[4] | |

| T-47D (Ras wild-type) | 3.1[4] | |

| SK-BR-3 (Ras wild-type) | 2.3[4] | |

| BT-474 | 2.1[4] | |

| MDA-MB-468 | 3.9[4] | |

| Ras-mutant cell lines | >10[4] | Includes MDA-MB-231, SUM159PT, etc. |

Table 2: In Vivo Pharmacokinetics in Rats

| Parameter | Intravenous (0.5 mg/kg) | Intragastric (1.5 mg/kg) |

| Half-life (t₁/₂) | 0.411 hours[1][4] | 1.321 hours[1][4] |

| Absolute Bioavailability | - | 5.1%[1][4] |

Key Experimental Protocols

The characterization of PI-273 involved a range of standard and advanced molecular and cellular biology techniques.

-

Virtual Screening: The initial identification of PI-273 was achieved through a virtual screening strategy.[7] This computational method involves docking a large library of chemical compounds into the three-dimensional structure of the target protein (PI4KIIα) to predict potential binders. Ligand-based approaches, which compare potential inhibitors to known active compounds, were also used.[3]

-

Kinase Activity Assay: To determine the IC₅₀ value, the enzymatic activity of purified PI4KIIα was measured in the presence of varying concentrations of PI-273.[7] The assay typically measures the production of ADP, a byproduct of the ATP-dependent phosphorylation of PI.

-

Surface Plasmon Resonance (SPR): SPR was used to confirm the direct interaction between PI-273 and PI4KIIα and to characterize the binding kinetics.[7] This technique measures changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized as the potential inhibitor flows over it.

-

Cellular Thermal Shift Assay (CETSA): CETSA was performed to verify that PI-273 engages with its target, PI4KIIα, within intact cells.[7] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot.

-

Phosphoinositide Quantification: To confirm the mechanism of action, the cellular levels of PI4P and other phosphoinositides [such as PI(4,5)P₂ and PI(3,4,5)P₃] were measured after treatment with PI-273.[3] This is often done using mass spectrometry-based methods or ELISA-like assays with specific lipid-binding domains.

-

Western Blot Analysis: This technique was used to assess the status of the AKT signaling pathway.[5] Specifically, antibodies against phosphorylated AKT (p-AKT) and total AKT were used to determine if PI-273 treatment led to a decrease in AKT activation in breast cancer cells.[7]

-

Cell Proliferation and Apoptosis Assays: The anti-cancer effects of PI-273 were evaluated using cell viability assays (e.g., WST-8) to measure proliferation.[3] Flow cytometry with propidium iodide (PI) staining was used to analyze the cell cycle distribution, revealing that PI-273 induces a G2/M phase block.[1][3] Apoptosis was quantified by measuring markers like cleaved PARP or using Annexin V staining.[1]

-

Mouse Xenograft Models: To assess in vivo efficacy, human breast cancer cells (MCF-7) were implanted in immunodeficient mice.[4] The mice were then treated with PI-273 (e.g., 25 mg/kg/day, intraperitoneal injection), and tumor volume and weight were monitored over time to evaluate the compound's anti-tumor activity.[1][4]

Experimental Workflow: Virtual Screening for PI4KIIα Inhibitors

The discovery of PI-273 began with a structured computational screening process designed to identify novel chemical scaffolds with the potential to inhibit PI4KIIα.

References

PI-273: A Technical Guide to Apoptosis Induction in MCF-7 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-273 is a potent and highly specific, substrate-competitive inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), a key enzyme implicated in cellular signaling and membrane trafficking.[1][2] This technical guide provides an in-depth overview of the mechanism by which PI-273 induces apoptosis in the MCF-7 human breast cancer cell line. By inhibiting PI4KIIα, PI-273 disrupts the AKT signaling pathway, leading to cell cycle arrest at the G2-M phase and subsequent programmed cell death.[3] This document outlines the core signaling pathways, presents quantitative data on the compound's efficacy, and provides detailed experimental protocols for key assays, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a vital component of cell membranes and a precursor for other important signaling molecules like PI(4,5)P2.[4] Of the four mammalian PI4K isoforms, PI4KIIα has emerged as a potential therapeutic target in oncology due to its role in regulating signaling pathways that drive cell proliferation and survival, such as the AKT pathway.[3][5]

The MCF-7 cell line is a well-established in vitro model for estrogen receptor-positive (ER+) breast cancer. These cells are of a Ras wild-type background and are particularly noted for their deficiency in caspase-3, a key executioner caspase in the apoptotic cascade. This characteristic makes MCF-7 cells a valuable model for studying caspase-independent or alternative apoptotic pathways.

PI-273 has been identified as the first reversible and specific small-molecule inhibitor of PI4KIIα.[3][6] Its unique substrate-competitive mechanism of action, targeting the phosphatidylinositol (PI) binding site rather than the ATP-binding pocket, confers high selectivity.[2][4] Understanding the precise molecular consequences of PI4KIIα inhibition by PI-273 in cancer cells like MCF-7 is critical for evaluating its therapeutic potential.

Mechanism of Action and Signaling Pathway

PI-273 exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the enzymatic activity of PI4KIIα. This inhibition disrupts the downstream signaling cascade, culminating in cell death.

The primary mechanism involves the suppression of the AKT signaling pathway.[3] Inhibition of PI4KIIα by PI-273 leads to a reduction in cellular PI4P levels, which subsequently impairs the activation of AKT.[4] As a critical node in cell survival signaling, the deactivation of AKT has several downstream consequences:

-

Cell Cycle Arrest: PI-273 treatment causes MCF-7 cells to accumulate in the G2-M phase of the cell cycle, preventing mitotic entry and cell division.[2][3]

-

Induction of Apoptosis: By suppressing the pro-survival AKT pathway, PI-273 shifts the cellular balance towards apoptosis. This is a key mechanism for eliminating cancer cells.[3]

The proposed signaling pathway is illustrated below:

References

- 1. researchgate.net [researchgate.net]

- 2. PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for PI-273 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PI-273, a selective and reversible inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), in cell culture experiments. The following protocols and data are intended to assist in the design and execution of studies investigating the effects of PI-273 on various cellular processes.

Introduction

PI-273 is a potent and specific small-molecule inhibitor of PI4KIIα with a reported IC50 value of 0.47 μM in biochemical assays.[1][2][3] Unlike many other kinase inhibitors that target the ATP-binding pocket, PI-273 acts as a substrate-competitive inhibitor with respect to phosphatidylinositol (PI).[2][4] This unique mechanism of action contributes to its high selectivity for PI4KIIα.[4] Research has demonstrated that PI-273 can inhibit the proliferation of cancer cells, induce cell cycle arrest at the G2-M phase, and promote apoptosis.[1][3][4] These effects are linked to its ability to modulate downstream signaling pathways, notably the AKT signaling cascade.[5][6]

Data Summary

The following tables summarize the quantitative data regarding the efficacy of PI-273 in various breast cancer cell lines.

Table 1: In Vitro IC50 Values of PI-273

| Parameter | Value | Source |

| Biochemical IC50 (PI4KIIα) | 0.47 µM | [1][2][3] |

Table 2: Cell Viability IC50 Values of PI-273 in Breast Cancer Cell Lines (72-hour treatment)

| Cell Line | IC50 (µM) | Ras Status | Source |

| MCF-7 | 3.5 | Wild-type | [2] |

| T-47D | 3.1 | Wild-type | [2] |

| SK-BR-3 | 2.3 | Wild-type | [2] |

| BT-474 | 2.1 | Wild-type | [2] |

| MDA-MB-468 | 3.9 | Wild-type | [2] |

| Ras-mutant cell lines | >10 | Mutant | [2] |

Signaling Pathway

PI-273 primarily exerts its effects by inhibiting PI4KIIα, a key enzyme in the phosphoinositide signaling pathway. This inhibition leads to a reduction in the cellular levels of phosphatidylinositol 4-phosphate (PI4P), which in turn affects downstream signaling cascades, including the PI3K/AKT pathway.

Caption: PI-273 inhibits PI4KIIα, leading to altered AKT signaling and downstream effects.

Experimental Protocols

The following are detailed protocols for key experiments involving PI-273 treatment in cell culture.

Protocol 1: Cell Viability Assay (WST-8 Assay)

This protocol is used to determine the effect of PI-273 on cell proliferation.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T-47D, SK-BR-3)

-

Complete growth medium (specific to cell line)

-

PI-273 (stock solution in DMSO)

-

96-well plates

-

WST-8 reagent (e.g., CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of PI-273 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of PI-273 or DMSO vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]

-

Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of PI-273 on cell cycle distribution.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

PI-273 (stock solution in DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of PI-273 (e.g., 2 µM) or DMSO vehicle control for 48 hours.[7]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (TUNEL Assay)

This protocol is used to detect DNA fragmentation associated with apoptosis.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

PI-273 (stock solution in DMSO)

-

Chamber slides or coverslips in multi-well plates

-

TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, TMR red)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on chamber slides or coverslips.

-

Treat the cells with the desired concentration of PI-273 (e.g., 2 µM) or DMSO vehicle control for 48 hours.[6]

-

Fix the cells with a freshly prepared paraformaldehyde solution.

-

Permeabilize the cells with a Triton X-100 solution.

-

Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.

-

Counterstain the nuclei with DAPI.

-

Mount the slides/coverslips and visualize using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

Protocol 4: Western Blot Analysis of AKT Signaling

This protocol is used to examine the effect of PI-273 on the AKT signaling pathway.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

PI-273 (stock solution in DMSO)

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Treat the cells with the indicated doses of PI-273 for 3 days.[5][6]

-

Optionally, stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) to activate the AKT pathway.[5][6]

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of PI-273 in cell culture.

Caption: A typical workflow for studying the cellular effects of PI-273.

References

Application Notes and Protocols for Western Blot Analysis of p-AKT Levels Following PI-273 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of phosphorylated AKT (p-AKT) levels in response to treatment with PI-273, a specific inhibitor of phosphatidylinositol 4-kinase (PI4KIIα). The protocols detailed below are intended for use by researchers in cell biology, cancer biology, and drug development to assess the impact of PI-273 on the PI3K/AKT signaling pathway.

Introduction

PI-273 is a reversible and specific small-molecule inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μM.[1][2][3] It has been demonstrated to inhibit the proliferation of cancer cells, induce cell cycle arrest at the G2-M phase, and promote apoptosis.[1][2][3] A key mechanism of action for PI-273 is the suppression of the AKT signaling pathway in a dose- and time-dependent manner.[2] The PI3K/AKT pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers. Therefore, the analysis of p-AKT (the activated form of AKT) is a crucial step in evaluating the efficacy of inhibitors targeting this pathway.

This document provides detailed protocols for cell treatment with PI-273, subsequent protein extraction, and the quantification of p-AKT levels via Western blot analysis.

Data Presentation

The following tables summarize hypothetical quantitative data from Western blot analysis of p-AKT levels in a cancer cell line (e.g., MCF-7 breast cancer cells) treated with PI-273. The data is presented as the relative band intensity of p-AKT normalized to total AKT and the untreated control.

Table 1: Dose-Dependent Effect of PI-273 on p-AKT Levels (48-hour treatment)

| PI-273 Concentration (µM) | Relative p-AKT/Total AKT Ratio | Fold Change vs. Control |

| 0 (Control) | 1.00 | 1.0 |

| 0.5 | 0.78 | 0.78 |

| 1.0 | 0.52 | 0.52 |

| 2.0 | 0.25 | 0.25 |

| 5.0 | 0.11 | 0.11 |

Table 2: Time-Course Effect of PI-273 (2 µM) on p-AKT Levels

| Treatment Duration (hours) | Relative p-AKT/Total AKT Ratio | Fold Change vs. 0h |

| 0 | 1.00 | 1.0 |

| 12 | 0.85 | 0.85 |

| 24 | 0.63 | 0.63 |

| 48 | 0.26 | 0.26 |

| 72 | 0.15 | 0.15 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/AKT signaling and PI-273 inhibition.

Caption: Workflow for p-AKT Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with PI-273

-

Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

PI-273 Preparation: Prepare a stock solution of PI-273 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest PI-273 treatment.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PI-273 or the vehicle control.

-

Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).

Protocol 2: Protein Extraction and Quantification

-

Cell Lysis:

-

After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

-

Protocol 3: Western Blot Analysis of p-AKT

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[4]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-p-AKT Ser473, anti-total AKT, and a loading control like anti-β-actin or anti-GAPDH) in 5% BSA in TBST according to the manufacturer's recommended dilutions.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing (Optional):

-

If probing for multiple antibodies on the same membrane, the membrane can be stripped using a stripping buffer, washed, blocked again, and re-probed with the next primary antibody.

-

Protocol 4: Data Analysis

-

Densitometry: Quantify the band intensities for p-AKT, total AKT, and the loading control using image analysis software (e.g., ImageJ).

-

Normalization:

-

Normalize the p-AKT band intensity to the corresponding total AKT band intensity for each sample.

-

Further normalize this ratio to the loading control to account for any variations in protein loading.

-

Express the results as a fold change relative to the vehicle-treated control.

-

-

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Disclaimer: These protocols provide a general framework. Optimization of specific conditions such as antibody concentrations, incubation times, and cell densities may be required for different cell lines and experimental setups.

References

Application Notes and Protocols for Cell Viability Assays with PI-273

Introduction

PI-273 is a potent and specific small-molecule inhibitor of phosphatidylinositol 4-kinase II alpha (PI4KIIα) with an IC50 of 0.47 μM.[1][2] As a substrate-competitive inhibitor, it distinguishes itself from many other kinase inhibitors that target the ATP-binding site.[3][4] PI4KIIα is a key enzyme in the phosphoinositide signaling pathway, which is crucial for various cellular processes, including signal transduction, membrane trafficking, and the regulation of the cytoskeleton. Dysregulation of this pathway has been implicated in several diseases, most notably cancer.

Research has demonstrated that PI-273 effectively inhibits the proliferation of various cancer cell lines, particularly breast cancer cells.[1][3] The compound has been shown to induce cell cycle arrest at the G2-M phase and promote apoptosis.[2][3] The anti-proliferative effects of PI-273 are attributed to its ability to suppress the AKT signaling pathway in a dose- and time-dependent manner.[2][5]

This document provides detailed protocols for assessing the effects of PI-273 on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay.

Data Presentation

The following tables summarize the reported inhibitory concentrations of PI-273 on various breast cancer cell lines, providing a reference for expected outcomes when using the described protocols.

Table 1: IC50 Values of PI-273 in Breast Cancer Cell Lines (72-hour treatment)

| Cell Line | IC50 (μM) |

| MCF-7 | 3.5[3] |

| T-47D | 3.1[3] |

| SK-BR-3 | 2.3[3] |

| BT-474 | 2.1[3] |

| MDA-MB-468 | 3.9[3] |

Data obtained from WST-8 assays performed after 72 hours of treatment with PI-273.[5][6]

Signaling Pathway of PI-273 Action

PI-273 exerts its effects by inhibiting PI4KIIα, a critical enzyme in the PI3K/AKT signaling pathway. The diagram below illustrates the mechanism of action.

Caption: PI-273 inhibits PI4KIIα, blocking the conversion of PI to PI4P, which in turn suppresses the downstream AKT signaling pathway, leading to decreased cell proliferation and survival.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

PI-273 stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

-

Cell culture medium, serum, and supplements

-

96-well clear flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of PI-273 in culture medium. It is recommended to start with a concentration range of 0.1 to 10 µM.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest PI-273 treatment.

-

Carefully remove the medium from the wells and add 100 µL of the PI-273 dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[9]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

WST-8 Cell Viability Assay

The WST-8 assay, also known as the CCK-8 assay, is a colorimetric assay that utilizes a highly water-soluble tetrazolium salt. WST-8 is reduced by dehydrogenases in cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.

Materials:

-

PI-273 stock solution (e.g., 10 mM in DMSO)

-

WST-8 assay solution

-

Cell culture medium, serum, and supplements

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of PI-273 in culture medium.

-

Include a vehicle control (e.g., DMSO).

-

Add the desired concentrations of PI-273 or vehicle control to the wells. The final volume should be 100 µL.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

WST-8 Addition:

-

Absorbance Measurement:

-

Gently shake the plate to ensure a homogenous distribution of the color.

-

Measure the absorbance at 450 nm using a microplate reader.[12]

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing cell viability with PI-273 using either the MTT or WST-8 assay.

Caption: General workflow for determining cell viability after treatment with PI-273 using MTT or WST-8 assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. 101.200.202.226 [101.200.202.226]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. himedialabs.com [himedialabs.com]

- 14. zellx.de [zellx.de]

Application Notes and Protocols for Colony Formation Assay Using PI-273

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a colony formation assay to evaluate the long-term efficacy of PI-273, a selective inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), on the proliferative capacity of cancer cells.

Introduction

The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the long-term survival and proliferative potential of single cells following exposure to cytotoxic agents. This assay is particularly valuable in cancer research to determine the effectiveness of therapeutic compounds in inhibiting the sustained growth of tumor cells. PI-273 is a potent and specific small-molecule inhibitor of PI4KIIα, a lipid kinase implicated in various cellular processes, including signal transduction and membrane trafficking.[1][2][3][4][5] Inhibition of PI4KIIα by PI-273 has been shown to suppress cancer cell proliferation, induce cell cycle arrest at the G2-M phase, and promote apoptosis, ultimately leading to a reduction in colony-forming ability.[1][3][5][6][7] This protocol outlines the steps to quantify the inhibitory effect of PI-273 on cancer cell colony formation.

Mechanism of Action of PI-273

PI-273 acts as a reversible and substrate-competitive inhibitor of PI4KIIα, distinguishing it from many other kinase inhibitors that compete with ATP.[1][2][3][7] By binding to PI4KIIα, PI-273 blocks the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1][2] This disruption of PI4P production interferes with downstream signaling pathways, notably the AKT signaling cascade, which is crucial for cell survival and proliferation.[1][7][8] The specificity of PI-273 for PI4KIIα makes it a valuable tool for studying the specific roles of this kinase in cancer biology.[1]

Data Presentation

The following tables summarize the in vitro efficacy of PI-273 across various parameters.

Table 1: Kinase Inhibitory Activity of PI-273 [1][8]

| Kinase Target | IC₅₀ (μM) |

| PI4KIIα | 0.47 |

| PI4KIIβ | > 100 |

| PI4KIIIα | > 100 |

| PI4KIIIβ | > 100 |

| PI3Kα | > 100 |

| PI3Kβ | > 100 |

| PI3Kγ | > 100 |

| PI3Kδ | > 100 |

| AKT1 | > 100 |

| AKT2 | > 100 |

| AKT3 | > 100 |

Table 2: Anti-proliferative Activity of PI-273 in Breast Cancer Cell Lines (72-hour treatment) [2][7]

| Cell Line | IC₅₀ (μM) |

| MCF-7 | 3.5 |

| T-47D | 3.1 |

| SK-BR-3 | 2.3 |

| BT-474 | 2.1 |

| MDA-MB-468 | 3.9 |

Experimental Protocols

This section provides a detailed methodology for performing a colony formation assay with PI-273.

Materials

-

Cancer cell line of interest (e.g., MCF-7, T-47D)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution (0.25% or 0.05%)

-

PI-273 (stock solution prepared in DMSO)

-

6-well cell culture plates

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Incubator (37°C, 5% CO₂)

-

Microscope

-

Hemocytometer or automated cell counter

Protocol

-

Cell Preparation and Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA.[9] c. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube. d. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability.[9] e. Prepare a single-cell suspension in complete medium. The optimal seeding density needs to be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well in a 6-well plate.[10][11] f. Seed the cells into 6-well plates and incubate overnight to allow for cell attachment.[12]

-

PI-273 Treatment: a. Prepare serial dilutions of PI-273 in complete medium from a concentrated stock solution. A typical concentration range to test would be from 0.5 µM to 10 µM, bracketing the known IC₅₀ values.[6] Include a vehicle control (DMSO) at the same concentration as the highest PI-273 treatment. b. The following day, aspirate the medium from the attached cells and replace it with the medium containing the different concentrations of PI-273 or the vehicle control. c. Incubate the plates for the desired treatment duration. While some protocols involve continuous exposure to the drug[13], an alternative is to treat for a defined period (e.g., 24-72 hours), after which the drug-containing medium is replaced with fresh complete medium.

-

Colony Formation: a. Incubate the plates for 1 to 3 weeks at 37°C in a humidified atmosphere with 5% CO₂.[9][10] The incubation period will depend on the growth rate of the cell line and should be sufficient for visible colonies (defined as a cluster of at least 50 cells) to form in the control wells.[9][14] b. Monitor the plates periodically under a microscope. Change the culture medium every 3-4 days to ensure adequate nutrient supply.[9]

-

Fixation and Staining: a. Once colonies in the control wells are of a suitable size, aspirate the medium from all wells. b. Gently wash the wells twice with PBS to remove any remaining medium and debris.[10] c. Add the fixation solution to each well, ensuring the colonies are fully covered. Incubate for 10-20 minutes at room temperature.[9][11] Common fixatives include 4% paraformaldehyde or ice-cold methanol.[11] d. Aspirate the fixation solution and wash the wells with PBS. e. Add the staining solution (e.g., 0.5% crystal violet) to each well and incubate for 20-30 minutes at room temperature.[10] f. Carefully remove the staining solution. Gently wash the plates with tap water until the background is clear and only the colonies remain stained.[12] g. Allow the plates to air-dry completely at room temperature.[10]

-

Colony Counting and Data Analysis: a. Once dry, the plates can be imaged or scanned. b. Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[9][14] Counting can be done manually or using image analysis software like ImageJ.[11] c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

- PE = (Number of colonies formed / Number of cells seeded) x 100%

- SF = (Number of colonies formed after treatment / (Number of cells seeded x PE of control)) d. Plot the surviving fraction as a function of PI-273 concentration to generate a dose-response curve.

Visualizations

Caption: PI-273 inhibits PI4KIIα, blocking AKT signaling and cell proliferation.

Caption: Workflow of the colony formation assay with PI-273 treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 10. Clonogenic Assay [bio-protocol.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Clonogenic Assay [en.bio-protocol.org]

Application Notes and Protocols for Cell Cycle Analysis Using PI-273

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-273 is a potent and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with a reported IC50 of 0.47 μM.[1][2] This small molecule has been demonstrated to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest, primarily at the G2/M phase, and promoting apoptosis.[1][3] These characteristics make PI-273 a valuable tool for cancer research and a potential candidate for therapeutic development.

This document provides detailed application notes and protocols for utilizing PI-273 in cell cycle analysis by flow cytometry with propidium iodide (PI) staining.

Mechanism of Action

PI-273 acts as a reversible and substrate-competitive inhibitor of PI4KIIα.[3] By inhibiting PI4KIIα, PI-273 disrupts the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a crucial step in various cellular signaling pathways. One of the key downstream pathways affected is the PI3K-Akt signaling cascade, which plays a vital role in cell survival, growth, and proliferation.[3][4][5] Inhibition of PI4KIIα by PI-273 has been shown to suppress the AKT signaling pathway, contributing to its anti-proliferative effects.[1][3]

Quantitative Data Summary

The following table summarizes the effect of PI-273 on the cell cycle distribution of various breast cancer cell lines after 48 hours of treatment with 2 μM PI-273.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MCF-7 | DMSO (Control) | 65.1 | 24.3 | 10.6 |

| PI-273 (2 µM) | 35.2 | 22.4 | 42.4 | |

| T-47D | DMSO (Control) | 68.7 | 20.1 | 11.2 |

| PI-273 (2 µM) | 40.1 | 23.5 | 36.4 | |

| SK-BR-3 | DMSO (Control) | 62.5 | 25.8 | 11.7 |

| PI-273 (2 µM) | 38.9 | 26.1 | 35.0 | |

| Hs 578T | DMSO (Control) | 55.4 | 30.2 | 14.4 |

| PI-273 (2 µM) | 50.1 | 32.5 | 17.4 | |

| MDA-MB-231 | DMSO (Control) | 58.9 | 28.7 | 12.4 |

| PI-273 (2 µM) | 53.2 | 30.1 | 16.7 | |

| BT-474 | DMSO (Control) | 60.3 | 27.5 | 12.2 |

| PI-273 (2 µM) | 37.6 | 28.1 | 34.3 |

Data adapted from: Li, J., et al. (2017). PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells. Cancer Research, 77(22), 6253–6266.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by PI-273.

Caption: PI-273 inhibits PI4KIIα, leading to reduced AKT activation and subsequent G2/M cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with PI-273

-

Cell Seeding: Plate cells (e.g., MCF-7, T-47D) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

PI-273 Treatment: Prepare a stock solution of PI-273 in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubation: Remove the existing medium from the cells and replace it with the medium containing PI-273 or DMSO. Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for preparing cells for cell cycle analysis.

Materials:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

RNase A (100 µg/mL stock)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin, and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

-

-

Cell Counting: Count the cells to ensure approximately 1 x 10^6 cells per sample.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step once.

-

Fixation: Resuspend the cell pellet in the residual PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.

-

Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.

-

Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and resuspend the pellet in 5 mL of PBS. Centrifuge again and discard the supernatant.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure that only DNA is stained by PI.

-

PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.

-

Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A). Gate on single cells to exclude doublets and aggregates.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for cell cycle analysis with PI-273.

Caption: Workflow for analyzing the effects of PI-273 on the cell cycle using flow cytometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PI-273, a Substrate-Competitive, Specific Small-Molecule Inhibitor of PI4KIIα, Inhibits the Growth of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Troubleshooting & Optimization

PI-273 solubility and stability in aqueous solutions

Welcome to the technical support center for PI-273, a selective inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of PI-273 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of PI-273?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of PI-273. It is soluble in DMSO at a concentration of 6 mg/mL (15.71 mM).[1] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility.[1]

Q2: Is PI-273 soluble in aqueous buffers?

A2: PI-273 is reported to be insoluble in water and ethanol.[1] Therefore, direct dissolution in aqueous buffers is not recommended. For experimental use in aqueous media, a stock solution in DMSO should first be prepared and then diluted into the aqueous buffer. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed levels that could cause cellular toxicity or other off-target effects.

Q3: How should I store PI-273 solutions?

A3: For long-term storage, PI-273 powder should be stored at -20°C for up to 3 years.[1] Stock solutions prepared in a suitable solvent can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is advisable to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: I am observing precipitation when I dilute my PI-273 DMSO stock solution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds like PI-273. Please refer to the Troubleshooting Guide below for strategies to address this issue.

Q5: What is the mechanism of action of PI-273?

A5: PI-273 is a reversible and specific inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα) with an IC50 of 0.47 μM.[2][3] It acts as a substrate-competitive inhibitor with respect to phosphatidylinositol (PI). Inhibition of PI4KIIα by PI-273 can lead to the inhibition of breast cancer cell proliferation, cell cycle blockade, and induction of apoptosis.[3]

Data Summary

Solubility and Storage of PI-273

| Parameter | Value | Reference |

| Solubility in DMSO | 6 mg/mL (15.71 mM) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Ethanol | Insoluble | [1] |

| Powder Storage | 3 years at -20°C | [1] |

| Stock Solution Storage | 1 year at -80°C in solvent; 1 month at -20°C in solvent | [1] |

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Solution

Cause: The low aqueous solubility of PI-273 can cause it to precipitate out of solution when the DMSO concentration is significantly lowered upon dilution into an aqueous buffer.

Solutions:

-

Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration in your experimental system. Keeping the final DMSO concentration as high as is permissible will help maintain the solubility of PI-273.

-

Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous solution can help to maintain the solubility of hydrophobic compounds. A formulation for in vivo studies of PI-273 included 0.9% Tween-80.

-

Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a bath sonicator can help to disperse the compound and dissolve small precipitates.

-

Serial Dilutions: Perform serial dilutions in a medium containing a consistent, low percentage of DMSO rather than a single large dilution step.

-

Preparation of a Homogeneous Suspension: For some applications, such as oral administration in animal studies, a homogeneous suspension can be prepared. A suggested method is to add the compound to a solution of carboxymethylcellulose sodium (CMC-Na) and mix thoroughly.

Experimental Protocols

As specific experimental data on the aqueous solubility and stability of PI-273 is limited, the following are generalized protocols for determining these properties for a poorly soluble compound.